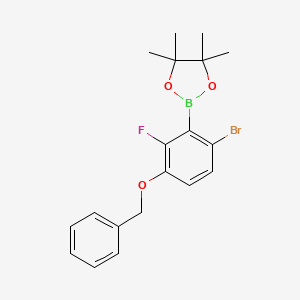

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester

説明

Chemical Structure: This compound (CAS 2121514-90-5) features a phenyl ring substituted with a benzyloxy group at position 3, bromo at position 6, and fluoro at position 2, coupled to a pinacol boronic ester . Its molecular formula is C₁₉H₂₁BBrFO₃, with a molecular weight of 407.08 g/mol. The boronic ester group renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science .

Applications: Its bromo and fluoro substituents enhance electrophilicity, making it reactive in coupling reactions. The benzyloxy group provides steric protection, improving stability during synthesis .

特性

IUPAC Name |

2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZDXELPQZNTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Benzyl Protection of the Hydroxyl Group

To prevent unwanted side reactions during halogenation, the phenolic hydroxyl group is protected as a benzyl ether. Benzylation is achieved using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This step yields 3-benzyloxy-2-fluorophenol, which stabilizes the reactive hydroxyl group and directs subsequent bromination to the para position relative to the benzyloxy group.

Key Reaction Conditions for Benzylation:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| BnBr, K₂CO₃ | DMF | 80°C | 12 h | 85–90% |

Regioselective Bromination at Position 6

With the hydroxyl group protected, bromination proceeds at the para position relative to the benzyloxy group (position 6). This regioselectivity is driven by the electron-donating nature of the benzyloxy group, which activates the ring for electrophilic attack. A mixture of Br₂ and FeBr₃ in dichloromethane (DCM) at 0°C is commonly used, yielding 3-benzyloxy-6-bromo-2-fluorophenol.

Optimized Bromination Parameters:

| Brominating Agent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Br₂ | FeBr₃ | DCM | 0°C → RT | 75–80% |

Installation of the Boronic Acid Pinacol Ester

The final step involves Miyaura borylation to install the boronic acid pinacol ester. This transformation replaces a bromine atom at position 1 with a boronate group using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst, typically Pd(dppf)Cl₂, in the presence of a base such as potassium acetate (KOAc). The reaction proceeds via a palladium-mediated oxidative addition and reductive elimination mechanism.

Representative Borylation Conditions:

| Reagent | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| B₂pin₂, KOAc | Pd(dppf)Cl₂ | Dioxane | 100°C | 24 h | 65–70% |

Comparative Analysis of Structural Analogues

4-Bromo-2-fluorophenylboronic Acid Pinacol Ester (CAS 1326316-85-1)

This analogue lacks the benzyloxy group, simplifying its synthesis by omitting the protection and deprotection steps. Direct bromination and fluorination of phenylboronic acid pinacol ester yield the product in fewer steps, though with reduced steric hindrance.

3-Benzyloxy-2-fluorobenzeneboronic Acid Pinacol Ester (CAS 874152-84-8)

Here, bromine is absent, allowing the use of milder halogenation conditions. The compound is synthesized via sequential fluorination and benzylation of phenylboronic acid derivatives, followed by Miyaura borylation.

Comparative Yields and Conditions:

Challenges and Optimization Strategies

Boronic Ester Stability

The pinacol ester group is sensitive to protic solvents and strong acids. Storage at −20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) is recommended to prevent hydrolysis.

Scalability and Cost Efficiency

Large-scale synthesis faces challenges in catalyst loading and solvent volume. Recent advances use microwave-assisted synthesis to reduce reaction times and Pd nanoparticle catalysts to lower costs.

Applications in Cross-Coupling Reactions

This boronic ester serves as a key intermediate in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. For example, it has been used in the preparation of kinase inhibitors, where the benzyloxy group enhances solubility and the bromine allows further functionalization .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl or heteroaryl halides. Its bromine and fluorine substituents enable regioselective functionalization.

Mechanistic Insights :

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetalation : The boronic ester transfers the aryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Miyaura Borylation

The compound can undergo Miyaura borylation to install boronate esters at specific positions, enabling further diversification.

| Starting Material | Borylation Agent | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromopyrrole 4 | Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | Dioxane, 100°C, 18 h | Pinacol boronate ester intermediate | 85% |

Applications :

-

The boronate ester intermediate serves as a versatile handle for subsequent Suzuki couplings with heteroaryl bromides .

Hydrogenolytic Deprotection

The benzyloxy group is selectively removed under hydrogenation, revealing a hydroxyl group for further functionalization.

| Substrate | Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Benzyloxy)-6-bromo-2-fluoro phenylboronic acid pinacol ester | H₂ (1 atm), Pd/C, EtOAc | Pd/C | Deprotected boronic acid 6a | 69% |

Key Considerations :

Structural and Reactivity Insights

-

Electronic Effects : The electron-withdrawing fluorine and bromine substituents activate the aromatic ring for electrophilic substitution while directing coupling reactions to specific positions .

-

Steric Profile : The benzyloxy group provides steric bulk, influencing reaction selectivity in cross-couplings.

Comparative Reactivity Table

科学的研究の応用

The compound is characterized by the presence of a boron atom bonded to a phenyl group, which is further substituted with a benzyloxy and bromo group, as well as a fluorine atom. This configuration enhances its reactivity and selectivity in various chemical transformations.

Medicinal Chemistry

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester has been utilized in the development of therapeutic agents, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is crucial for drug design targeting enzymes and receptors.

Case Study: Kinase Inhibitors

Research has demonstrated that derivatives of this compound can serve as effective inhibitors against specific kinases involved in cancer pathways. For instance, studies have shown that modifications to the boronic acid structure can enhance selectivity and potency against targets such as PI3K and mTOR .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Table: Comparison of Cross-Coupling Reactions

| Reaction Type | Advantages | Limitations |

|---|---|---|

| Suzuki-Miyaura Coupling | High yields, broad substrate scope | Requires palladium catalysts |

| Negishi Coupling | Tolerant to functional groups | Less common than Suzuki reactions |

| Stille Coupling | Effective for aryl halides | More expensive reagents |

Agrochemical Development

In agrochemistry, this compound has potential applications as an intermediate for developing herbicides and pesticides. Its ability to interact with biological targets makes it suitable for designing compounds that can modulate plant growth or inhibit pest populations.

Case Study: Herbicide Development

A study focused on synthesizing new herbicides based on boronic acid derivatives indicated that modifications to the benzyloxy group could enhance herbicidal activity against specific weed species while minimizing toxicity to crops .

作用機序

The primary mechanism of action for 3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include:

Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.

Base: Deprotonates the boronic ester, enhancing its nucleophilicity.

類似化合物との比較

Substituent Position and Electronic Effects

Reactivity in Cross-Coupling Reactions

- The fluorine at position 2 stabilizes the boronic ester via inductive effects, enhancing coupling yields .

- Analog without Bromo (e.g., 4-benzyloxy derivative): Limited to single coupling steps, reducing versatility in multi-step syntheses .

- Hydroxyl-Containing Analog : The polar OH group may deactivate the boronic ester under acidic or basic conditions, limiting compatibility with certain reaction protocols .

Key Research Findings

- Suzuki-Miyaura Efficiency : Bromo- and fluoro-substituted boronic esters exhibit superior coupling yields (>80%) compared to methoxy- or hydroxyl-containing analogs (<60%) due to reduced side reactions .

- Protective Group Strategy : Benzyloxy groups are preferred over smaller alkoxy substituents (e.g., methoxy) for steric protection without significantly impeding reactivity .

生物活性

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester (CAS Number: 2121514-90-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structure, which includes a benzyloxy group and halogen substituents, making it a versatile building block in the synthesis of biologically active molecules.

- IUPAC Name : 2-(3-(benzyloxy)-6-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₉H₂₁BBrFO₃

- Molecular Weight : 407.08 g/mol

- Purity : 97%

- Storage Conditions : 2-8°C

Biological Activity

The biological activity of 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester has been explored in various studies, particularly its role in enzyme inhibition and as a potential therapeutic agent.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This compound has shown promise as an inhibitor of:

- Glycosidases : Important in carbohydrate metabolism.

- Proteasomes : Involved in protein degradation pathways, which are crucial for regulating cellular processes.

Case Studies

- Inhibition of Glycosidases : A study demonstrated that derivatives of phenylboronic acids could effectively inhibit glycosidases, suggesting that 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester may have similar effects. The inhibition was characterized by a dose-dependent response, indicating potential use in treating conditions related to glycosidase activity, such as diabetes .

- Cancer Research : Research has indicated that boronic acid derivatives can be utilized in the development of anticancer agents. The unique structural features of this compound may allow it to interact with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells .

The mechanism by which 3-(benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester exerts its biological effects is primarily through its interaction with target enzymes. The boron atom forms a reversible covalent bond with the hydroxyl groups on serine or threonine residues within the enzyme's active site, effectively inhibiting its function.

Data Table: Biological Activity Overview

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify substituent patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, fluorine-induced deshielding at δ 160–165 ppm for adjacent carbons) .

- HRMS : Confirm molecular weight (e.g., [M+H⁺] calculated for C₁₉H₂₀BBrFO₃: 427.06).

- FT-IR : Verify boronic ester B-O stretches (~1350 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

Validation : Compare experimental data with computed spectra (DFT or PubChem references) .

How does the benzyloxy group influence the stability of this boronic ester under acidic/basic conditions?

Advanced Research Focus

The benzyloxy group enhances steric protection of the boronic ester but introduces sensitivity to strong acids:

- Acidic Hydrolysis : Prolonged exposure to HCl/THF cleaves the benzyloxy group (monitor via TLC).

- Basic Conditions : Stable in pH < 10; above pH 10, deboronation may occur.

Experimental Design : Perform stability assays (e.g., incubate in buffered solutions at 25°C, analyze degradation by LC-MS) .

What are the challenges in achieving regioselective functionalization of the bromine substituent?

Advanced Research Focus

Competing reactivity at Br vs. boronic ester sites requires careful optimization:

- Selective Coupling : Use PdCl₂(dtbpf) to favor oxidative addition at C-Br over boronate transmetallation .

- Protection Strategies : Temporarily mask the boronic ester as a trifluoroborate salt during bromine substitution .

Case Study : In Sonogashira reactions, CuI co-catalysts suppress undesired homocoupling of alkynes .

How can contradictory data in cross-coupling reaction outcomes be resolved?

Advanced Research Focus

Contradictions often stem from impurities or solvent traces. Methodological solutions:

- Purification : Pre-dry solvents over molecular sieves; use freshly distilled Et₃N to neutralize residual acids .

- Control Experiments : Replicate literature procedures with in-house reagents to isolate variables (e.g., catalyst lot variability).

Example : If a reported 80% yield is unattainable, verify substrate purity via elemental analysis and adjust Pd loading (0.5–2 mol%) .

What are the best practices for long-term storage of this boronic ester?

Q. Basic Research Focus

- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent hydrolysis .

- Desiccants : Include silica gel or molecular sieves in storage containers.

- Stability Monitoring : Conduct quarterly NMR checks to detect boronic acid formation (δ ~7 ppm for free –B(OH)₂) .

How can computational modeling aid in predicting the reactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Map Fukui indices to identify electrophilic/nucleophilic sites (e.g., C-Br vs. C-Bpin reactivity) .

- Transition State Analysis : Simulate Suzuki-Miyaura coupling barriers with different Pd catalysts to guide experimental design .

Software Tools : Use Gaussian or ORCA for geometry optimization; compare with crystallographic data (if available) .

What alternative applications exist beyond cross-coupling, such as in materials science?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。